molecular formula C12H9BrFNO2S B12434568 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Cat. No.: B12434568
M. Wt: 330.17 g/mol
InChI Key: ISQUTTJIFBBXON-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide involves an amidation reaction. The structure of the compound is confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The detailed synthetic route and reaction conditions are as follows:

Chemical Reactions Analysis

3-bromo-N-(3-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.

Scientific Research Applications

3-bromo-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

    Biology: Sulfonamides, including this compound, have been studied for their antibacterial properties.

    Medicine: The compound’s potential as an antibacterial agent makes it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with biological targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The molecular targets and pathways involved include the binding of the sulfonamide moiety to the active site of the enzyme, preventing the formation of dihydropteroate.

Comparison with Similar Compounds

3-bromo-N-(3-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds:

Properties

Molecular Formula

C12H9BrFNO2S

Molecular Weight

330.17 g/mol

IUPAC Name

3-bromo-N-(3-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9BrFNO2S/c13-9-3-1-6-12(7-9)18(16,17)15-11-5-2-4-10(14)8-11/h1-8,15H

InChI Key

ISQUTTJIFBBXON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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